3-hydroxy-N'-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and a carbohydrazide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in the production process. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carboxamide
- 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide
Uniqueness
Compared to similar compounds, 3-hydroxy-N’-(1-methylpiperidin-4-ylidene)naphthalene-2-carbohydrazide exhibits unique chemical properties due to the presence of both naphthalene and piperidine rings.
Properties
IUPAC Name |
3-hydroxy-N-[(1-methylpiperidin-4-ylidene)amino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-8-6-14(7-9-20)18-19-17(22)15-10-12-4-2-3-5-13(12)11-16(15)21/h2-5,10-11,21H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUXADFGKPKQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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